Fmoc-Pro-Hyp-Gly-OH

Vue d'ensemble

Description

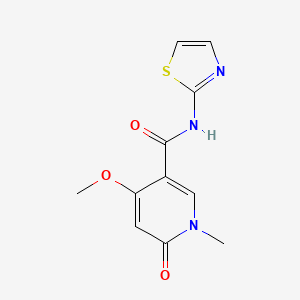

“Fmoc-Pro-Hyp-Gly-OH” is a synthetic single-stranded amide with a stepwise hydrogen bond . It is a tripeptide that can be used in peptide synthesis .

Synthesis Analysis

The synthesis of this compound starts with the creation of an ester by reacting an acid and alcohol in the presence of catalysts . The ester is then reacted with a primary amine to form an amide, which can be hydrolyzed to release the desired product . The efficient synthesis of the tripeptidic building block Fmoc-Pro-Hyp (TBDPS)-Gly-OH and its application for the preparation of collagen model peptides (CMPs) has been achieved .Molecular Structure Analysis

The molecular structure of “Fmoc-Pro-Hyp-Gly-OH” is represented by the formula C27H29N3O7 . It is a trimeric assembly and three-dimensional structure model of the FACIT collagen COL1-NC1 junction from CD and NMR analysis .Chemical Reactions Analysis

The silyl ether protecting group prevents undesired side reactions during the CMP synthesis thereby facilitating purification and allowing for selective deprotection of the hydroxyproline residue without affecting the solid-supported CMP .Applications De Recherche Scientifique

Application in Collagen Model Peptides Synthesis

Specific Scientific Field

This application falls under the field of Biochemistry , specifically in the study and synthesis of Collagen Model Peptides (CMPs) .

Comprehensive and Detailed Summary of the Application

“Fmoc-Pro-Hyp-Gly-OH” is used as a tripeptidic building block in the synthesis of Collagen Model Peptides (CMPs) . Collagen is the most abundant protein in vertebrates and has applications in medicine and cosmetics . Understanding the factors that influence the structure of collagen is important, and CMPs are prepared to investigate their structural properties .

Methods of Application or Experimental Procedures

The efficient synthesis of the tripeptidic building block “Fmoc-Pro-Hyp-Gly-OH” and its application for the preparation of CMPs has been achieved . The silyl ether protecting group prevents undesired side reactions during the CMP synthesis, thereby facilitating purification and allowing for selective deprotection of the hydroxyproline residue without affecting the solid-supported CMP .

Results or Outcomes Obtained

The use of “Fmoc-Pro-Hyp-Gly-OH” in the synthesis of CMPs has resulted in fewer side products, thereby facilitating the purification of the desired CMP . This approach is advantageous since fewer coupling steps with less equivalents of the building block are necessary .

Safety And Hazards

Orientations Futures

The efficient synthesis of the tripeptidic building block Fmoc-Pro-Hyp (TBDPS)-Gly-OH and its application for the preparation of collagen model peptides (CMPs) has been achieved . This synthetic process has been used for the production of collagen and cyclic peptides . It is expected that the collagen-like peptide polymer can be used as a 3D cell scaffold and that the 3D structure formation of cells can be controlled by collagen-derived bioactive sequences introduced into the peptide sequence .

Propriétés

IUPAC Name |

2-[[(2S,4R)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O7/c31-16-12-23(25(34)28-13-24(32)33)30(14-16)26(35)22-10-5-11-29(22)27(36)37-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23,31H,5,10-15H2,(H,28,34)(H,32,33)/t16-,22+,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMYYHDDPKPKRR-XARZLDAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CC(CC5C(=O)NCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C[C@@H](C[C@H]5C(=O)NCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Pro-Hyp-Gly-OH | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2947372.png)

![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one](/img/structure/B2947375.png)

![N-(2-methoxy-2-phenylbutyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2947383.png)

![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)